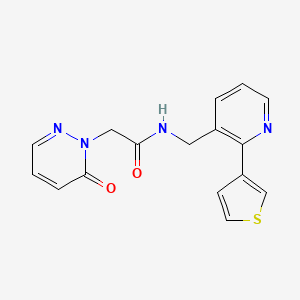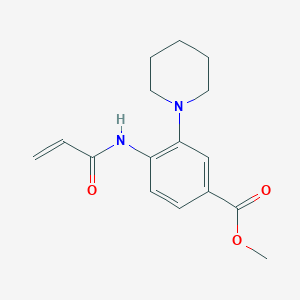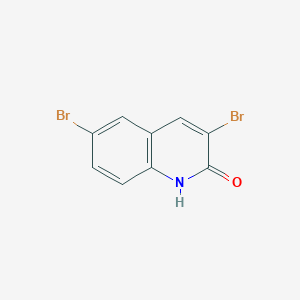
3,6-Dibromoquinolin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of 3,6-Dibromoquinolin-2(1h)-one and its derivatives often involves multicomponent reactions, with methods emphasizing efficiency, yield, and environmental friendliness. For instance, 1,3-Dibromo-5,5-dimethylhydantoin (DBH) has been used as a catalyst for the synthesis of polyhydroquinoline derivatives through a cost-effective and efficient method, offering advantages such as low cost, short reaction times, and high yields (Shirini et al., 2013). Additionally, gem-dibromomethylarenes have served as aldehyde equivalents for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, showcasing the method's efficiency and simplicity (K. H. Narasimhamurthy et al., 2014).
Molecular Structure Analysis
The molecular structure of 3,6-Dibromoquinolin-2(1h)-one has been elucidated using various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry. These studies confirm the compound's structure and provide insight into its electronic configuration and spatial arrangement. For example, novel Schiff bases synthesized from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones were characterized to confirm their chemical structures, demonstrating the application of these techniques in identifying and analyzing quinolinone derivatives (P. Panneerselvam et al., 2009).
Chemical Reactions and Properties
Quinolinones, including 3,6-Dibromoquinolin-2(1h)-one, participate in a variety of chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives via redox-neutral strategies illustrates the compound's versatility in chemical transformations (Xiaoyu Yang et al., 2020). Furthermore, the halosulfonylation of 1,7-enynes to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones showcases the compound's ability to undergo complex reactions, leading to significant molecular complexity (Yi-Long Zhu et al., 2016).
Physical Properties Analysis
The physical properties of 3,6-Dibromoquinolin-2(1h)-one, such as melting point, solubility, and stability, are crucial for its handling and application in various chemical processes. While specific studies on these properties are less common, they are implicitly considered in synthesis and application discussions.
Chemical Properties Analysis
3,6-Dibromoquinolin-2(1h)-one's chemical properties, including its reactivity, potential for substitution reactions, and role as a precursor in the synthesis of a wide range of derivatives, are well-documented. Its ability to undergo reactions such as cyclization, halogenation, and condensation with other compounds is of particular interest. The eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids highlights the chemical's adaptability and the shift towards greener chemistry practices (Jiuxi Chen et al., 2007).
科学的研究の応用
Spectroscopic and Structural Analysis
- Researchers have studied the structure of 3-aryl-6,8-dibromoquinolin-4(1H)-ones using various spectroscopic methods and single crystal X-ray diffraction. These studies help in understanding the physical and chemical properties of these compounds, which can be crucial in their application in various scientific fields (Mphahlele & Maluleka, 2020).
Synthesis Methods
- Efficient synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones have been developed using gem-dibromomethylarenes, providing a way to create these compounds with high yield and in a shorter reaction time (Narasimhamurthy et al., 2014).
- Enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized using a supramolecular host, highlighting the potential of these compounds in asymmetric synthesis (Kanagaraj & Pitchumani, 2013).
Biomedical Applications
- Research on 3,4-Dihydroquinolin-2(1H)-ones suggests their potential biological and pharmacological significance, making them relevant in the development of new drugs and therapeutic agents (Harmata & Hong, 2007).
- Studies on hydroxyl-azo dyes derived from quinolin-2(1H)-one have implications in various fields, including potential biomedical applications (Yahyazadeh et al., 2022).
Anticancer Research
- Quinolin-4(1H)-one derivatives have been evaluated for their antitumor properties, indicating their potential in cancer treatment (Chou et al., 2010).
- Further research has been conducted on dihydroquinoxalin-2(1H)-one, a related compound, for its anticancer properties, showcasing the broader implications of these types of compounds in oncological research (Cui et al., 2017).
Eco-friendly Synthesis
- There have been advances in eco-friendly synthesis methods for 2,3-Dihydroquinazolin-4(1H)-ones, highlighting the environmental sustainability of producing these compounds (Chen et al., 2007).
特性
IUPAC Name |
3,6-dibromo-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHQKHFDCMEFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)
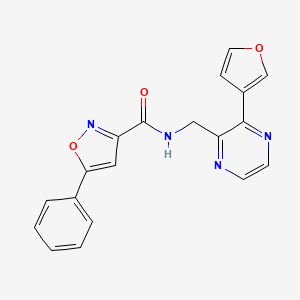

![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)

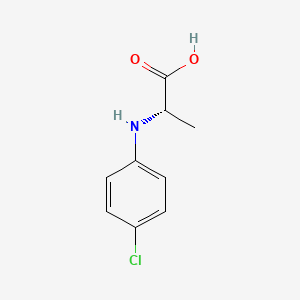
![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2483953.png)
